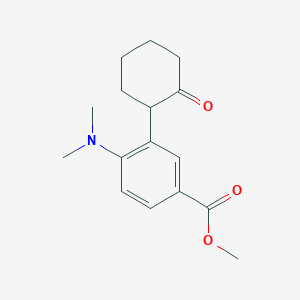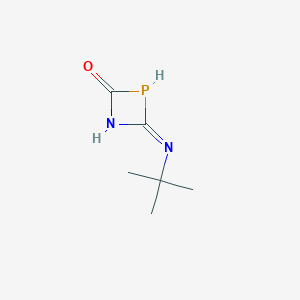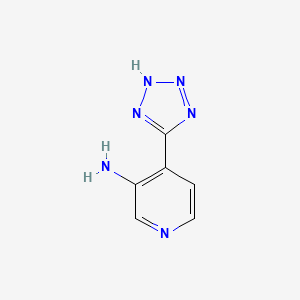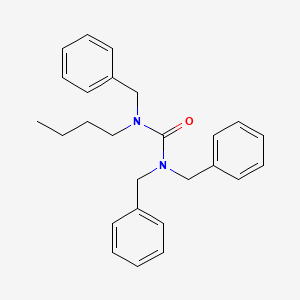
2-Thiophenecarboxylic acid, 4-(acetylamino)-5-chloro-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenecarboxylic acid, 4-(acetylamino)-5-chloro-, methyl ester is a complex organic compound with a molecular formula of C8H8ClNO3S. This compound is part of the thiophene family, which is known for its aromatic properties and sulfur-containing heterocyclic structure. The presence of the acetylamino and chloro groups, along with the methyl ester functionality, makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 4-(acetylamino)-5-chloro-, methyl ester typically involves multiple steps. One common method starts with the thiophene ring, which undergoes chlorination to introduce the chloro group at the 5-position. The acetylamino group is then introduced through an acetylation reaction, and finally, the carboxylic acid group is esterified to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade reagents and catalysts. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Thiophenecarboxylic acid, 4-(acetylamino)-5-chloro-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated thiophene derivatives.
Substitution: Thiophene derivatives with various substituents replacing the chloro group.
Aplicaciones Científicas De Investigación
2-Thiophenecarboxylic acid, 4-(acetylamino)-5-chloro-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-Thiophenecarboxylic acid, 4-(acetylamino)-5-chloro-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetylamino group can form hydrogen bonds with active site residues, while the chloro group may participate in hydrophobic interactions. The thiophene ring can also engage in π-π stacking interactions with aromatic residues.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the acetylamino and chloro groups, making it less versatile in certain applications.
Thiophene-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, affecting its reactivity and properties.
2-Thiophenecarboxylic acid, 4-(acetylamino)-, methyl ester: Similar but without the chloro group, which may reduce its potential for certain chemical reactions.
Uniqueness
2-Thiophenecarboxylic acid, 4-(acetylamino)-5-chloro-, methyl ester is unique due to the combination of functional groups it possesses
Propiedades
Número CAS |
89499-29-6 |
|---|---|
Fórmula molecular |
C8H8ClNO3S |
Peso molecular |
233.67 g/mol |
Nombre IUPAC |
methyl 4-acetamido-5-chlorothiophene-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO3S/c1-4(11)10-5-3-6(8(12)13-2)14-7(5)9/h3H,1-2H3,(H,10,11) |
Clave InChI |
LRLRYDXQSHRZLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(SC(=C1)C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one](/img/structure/B14399831.png)

![2-[2-(Naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14399837.png)
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14399838.png)



![Lithium, [(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B14399865.png)
![9-Methyl-2-(propane-1-sulfonyl)-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14399867.png)
![7-Methoxy-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14399868.png)




